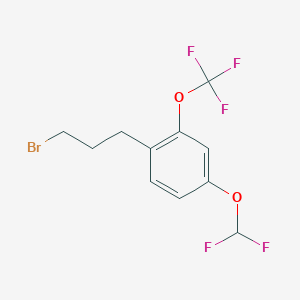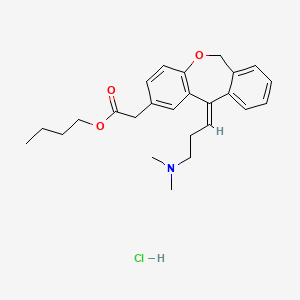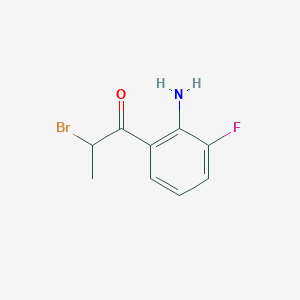
1-(2-Amino-3-fluorophenyl)-2-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-fluorophenyl)-2-bromopropan-1-one is an organic compound with a unique structure that includes an amino group, a fluorine atom, and a bromine atom attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-fluorophenyl)-2-bromopropan-1-one typically involves the bromination of 1-(2-Amino-3-fluorophenyl)propan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-3-fluorophenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include 1-(2-Amino-3-fluorophenyl)-2-hydroxypropan-1-one or 1-(2-Amino-3-fluorophenyl)-2-aminopropan-1-one.
Oxidation Reactions: Products include 1-(2-Amino-3-fluorophenyl)-2-oxopropanoic acid.
Reduction Reactions: Products include 1-(2-Amino-3-fluorophenyl)-2-propanol.
Aplicaciones Científicas De Investigación
1-(2-Amino-3-fluorophenyl)-2-bromopropan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3-fluorophenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The bromine atom can participate in electrophilic interactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Amino-3-fluorophenyl)ethan-1-one: Similar structure but lacks the bromine atom, leading to different reactivity and applications.
2-Amino-3-fluorobenzonitrile: Contains a nitrile group instead of the bromine and carbonyl groups, resulting in distinct chemical properties.
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Contains a pyridine ring and trifluoromethyl group, offering different biological activities.
Uniqueness
1-(2-Amino-3-fluorophenyl)-2-bromopropan-1-one is unique due to the presence of both a bromine atom and a fluorine atom on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C9H9BrFNO |
|---|---|
Peso molecular |
246.08 g/mol |
Nombre IUPAC |
1-(2-amino-3-fluorophenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H9BrFNO/c1-5(10)9(13)6-3-2-4-7(11)8(6)12/h2-5H,12H2,1H3 |
Clave InChI |
FNPUBXMDPMYSEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C(=CC=C1)F)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


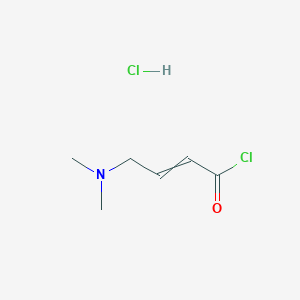

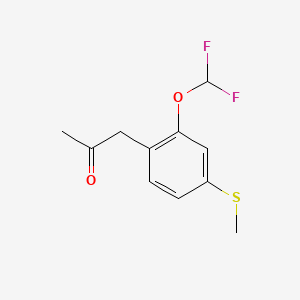


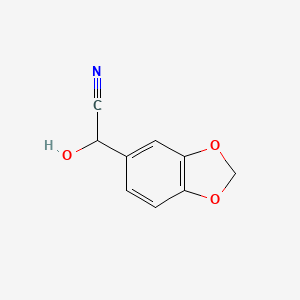
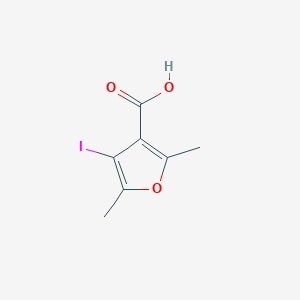
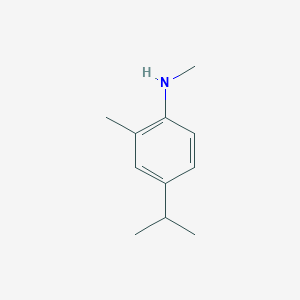
![4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14073067.png)
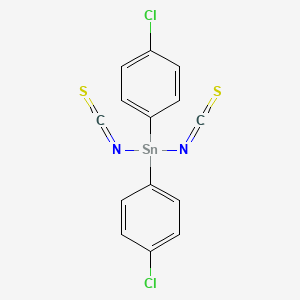
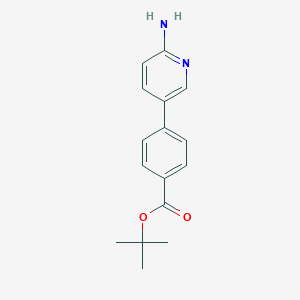
![3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B14073086.png)
